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molecular formula C10H20O2 B8707735 (1-(2-Methoxyethyl)cyclohexyl)methanol

(1-(2-Methoxyethyl)cyclohexyl)methanol

Cat. No. B8707735
M. Wt: 172.26 g/mol
InChI Key: LGGKDTWEIPNAGZ-UHFFFAOYSA-N
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Patent
US08940737B2

Procedure details

A solution of EXAMPLE 88A (7.0 g) in diethyl ether (30 mL) was added dropwise to a suspension of LiAlH4 (1.32 g) in diethyl ether (50 mL). Once the addition was finished, the mixture was refluxed for 90 minutes. Then cooled to 0° C. and 2N NaOH (50 mL) was added slowly. Once a semi-solid appeared at the bottom of the flask, ethyl acetate (300 mL) was added and the mixture was stirred vigorously for 30 minutes. The top clear layer was decanted and more ethyl acetate (200 mL) was added to the mixture and stirred for another 15 minutes. The top organic layer was decanted and combined with the previous one. The combined organic layers were washed with 2N aqueous NaOH, water, brine and dried over Na2SO4. Filtration and evaporation of solvent gave the title compound.
Name
solution
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][C:5]1([C:11](OC)=[O:12])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+].C(OCC)(=O)C>C(OCC)C>[CH3:1][O:2][CH2:3][CH2:4][C:5]1([CH2:11][OH:12])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
solution
Quantity
7 g
Type
reactant
Smiles
COCCC1(CCCCC1)C(=O)OC
Name
Quantity
1.32 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 90 minutes
Duration
90 min
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The top clear layer was decanted
ADDITION
Type
ADDITION
Details
more ethyl acetate (200 mL) was added to the mixture
STIRRING
Type
STIRRING
Details
stirred for another 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The top organic layer was decanted
WASH
Type
WASH
Details
The combined organic layers were washed with 2N aqueous NaOH, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COCCC1(CCCCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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